molecular formula C14H12F2N4 B2369422 2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 1164476-37-2

2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile

Cat. No. B2369422
CAS RN: 1164476-37-2
M. Wt: 274.275
InChI Key: IAIMVYIWXWGOKK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile (DFDM) is a novel synthetic molecule with potential applications in a variety of fields, including scientific research, drug development, and laboratory experiments. DFDM is a fluorinated derivative of malononitrile, a three-carbon nitrile molecule, and is composed of two fluorine atoms, two nitrogen atoms, and five carbon atoms. This molecule is of particular interest due to its unique structure and properties, which can be utilized for a variety of purposes.

Scientific Research Applications

Alzheimer's Disease Diagnosis

Shoghi-Jadid et al. (2002) utilized a derivative of 2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile, [18F]FDDNP, in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. The probe showed greater accumulation and slower clearance in affected brain areas, correlating with lower memory performance scores, indicating its potential in diagnostic assessment and response-monitoring during experimental treatments for Alzheimer's Disease (Shoghi-Jadid et al., 2002).

Optical Material Research

Bogdanov et al. (2019) investigated the solvatochromic behavior of 2-{(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile, highlighting its potential use as nonlinear optical materials due to its donor-acceptor structures. However, its crystallization in the centrosymmetric space group P21/c limits its application as nonlinear optical materials in the crystalline state (Bogdanov et al., 2019).

Two-Photon Absorption Research

Yuxia Zhao et al. (2007) synthesized two malononitrile derivatives and investigated their photophysical characteristics. They found that the derivatives exhibited strong intramolecular charge transfer absorption bands and significant two-photon absorption cross-section values with 800 nm femtosecond laser pulses, indicating their relevance in applications involving two-photon absorption (Yuxia Zhao et al., 2007).

Anionic Detection in Water

Schramm et al. (2016) synthesized compounds like 2–[4–(dimethylamino)benzylidene]malononitrile for use as optical devices for anionic detection, specifically for CN− in water. The compounds' color change upon anion addition and the disruption of electronic conjugation between the electron donating and electron accepting moieties of the dye highlight their potential in environmental monitoring (Schramm et al., 2016).

Fluorescent Probing for Malononitrile Detection

Jung et al. (2020) developed a latent turn-on fluorescent probe for detecting malononitrile, a key reagent in making tear gas and a precursor of hydrogen cyanide in mammalian tissue metabolism. Their probe showed significant fluorescence turn-on response upon malononitrile detection, indicating its potential for environmental and health monitoring (Jung et al., 2020).

properties

IUPAC Name

2-[(E)-3-(2,4-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4/c1-20(2)14(10(8-17)9-18)5-6-19-13-4-3-11(15)7-12(13)16/h3-7,19H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIMVYIWXWGOKK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.